molecular formula C9H16O3 B6151516 3-(cyclohexyloxy)propanoic acid CAS No. 27912-81-8

3-(cyclohexyloxy)propanoic acid

Cat. No.: B6151516
CAS No.: 27912-81-8
M. Wt: 172.2
InChI Key:
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Description

3-(Cyclohexyloxy)propanoic acid is a carboxylic acid compound with the molecular formula C9H16O3 It is characterized by the presence of a cyclohexyloxy group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclohexyloxy)propanoic acid typically involves the reaction of cyclohexanol with 3-chloropropanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of cyclohexanol attacks the carbon atom bearing the chlorine in 3-chloropropanoic acid, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexyloxy)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The cyclohexyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other bases.

Major Products Formed

    Oxidation: Formation of cyclohexanone or cyclohexylcarboxylic acid.

    Reduction: Formation of 3-(cyclohexyloxy)propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(cyclohexyloxy)propanoic acid involves its interaction with biological membranes, enhancing the permeation of drugs across these membranes. This is achieved through the modification of membrane fluidity and the formation of transient pores, facilitating the transport of therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

    3-Cyclohexylpropanoic acid: Similar structure but lacks the oxygen atom in the side chain.

    Cyclohexanepropionic acid: Another related compound with a similar backbone but different functional groups.

Uniqueness

3-(Cyclohexyloxy)propanoic acid is unique due to the presence of the cyclohexyloxy group, which imparts distinct chemical and physical properties. This functional group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic pathways.

Properties

CAS No.

27912-81-8

Molecular Formula

C9H16O3

Molecular Weight

172.2

Purity

95

Origin of Product

United States

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